molecular formula C22H16N4O4S2 B4585066 N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide

N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide

Cat. No.: B4585066
M. Wt: 464.5 g/mol
InChI Key: LMWBSZRKRUQWDS-UHFFFAOYSA-N
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Description

N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H16N4O4S2 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide is 464.06129735 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Heterocyclic organic compounds, including benzothiazole derivatives, have been synthesized through various chemical reactions, characterized by methods such as gas chromatographic mass spectrometry (GC-MS), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and thermal analysis. These compounds demonstrate a wide range of physical and chemical properties, making them significant in scientific research for material science and pharmaceutical applications (Prabukanthan et al., 2020).

Optical and Thermal Properties

Benzothiazole derivatives exhibit specific absorbance bands in the UV-NIR region and have been found to possess optical band gaps, indicating their potential use in optical materials. Their stability under thermal conditions up to certain temperatures has also been analyzed, suggesting their applicability in materials that require thermal resistance (Prabukanthan et al., 2020).

Biological Activities

These compounds have shown significant biological activities, including antibacterial and antifungal effects against various pathogens. Their cytostatic activities against malignant human cell lines such as cervical, breast, colon, and laryngeal carcinoma have also been documented, highlighting their potential in anticancer research (Racané et al., 2006).

Non-Linear Optical (NLO) Applications

The second harmonic generation (SHG) efficiency of certain benzothiazole crystals has been reported to be significantly greater than that of potassium dihydrogen phosphate (KDP), suggesting their utility in NLO applications. This property is crucial for the development of new optical materials for lasers and photonics (Prabukanthan et al., 2020).

Properties

IUPAC Name

N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4S2/c1-30-18-11-10-13(12-17(18)26(28)29)20(27)25-22(31)24-15-7-3-2-6-14(15)21-23-16-8-4-5-9-19(16)32-21/h2-12H,1H3,(H2,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWBSZRKRUQWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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